alpha-Linolenic Acid-d5

Lipidomics Mass Spectrometry Internal Standard Validation

alpha-Linolenic Acid-d5 (CAS 145191-04-4) is a pentadeuterated stable isotope-labeled analog of the essential omega-3 fatty acid α-linolenic acid (ALA; 18:3n-3). This compound is specifically synthesized for use as an internal standard in quantitative mass spectrometry workflows (GC-MS and LC-MS), where it enables precise correction for analyte losses during sample preparation, matrix-induced ionization effects, and instrument variability.

Molecular Formula C18H30O2
Molecular Weight 283.5 g/mol
Cat. No. B594223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-Linolenic Acid-d5
SynonymsALA-d5
Molecular FormulaC18H30O2
Molecular Weight283.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3-,7-6-,10-9-/i1D3,2D2
InChIKeyDTOSIQBPPRVQHS-HIHMOWEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why alpha-Linolenic Acid-d5 (ALA-d5) is the Preferred Deuterated Internal Standard for ALA Quantification


alpha-Linolenic Acid-d5 (CAS 145191-04-4) is a pentadeuterated stable isotope-labeled analog of the essential omega-3 fatty acid α-linolenic acid (ALA; 18:3n-3) . This compound is specifically synthesized for use as an internal standard in quantitative mass spectrometry workflows (GC-MS and LC-MS), where it enables precise correction for analyte losses during sample preparation, matrix-induced ionization effects, and instrument variability [1]. Unlike unlabeled ALA, which is abundant in biological matrices and dietary sources, the d5 isotopic signature provides a distinct mass shift (+5 Da) that permits unambiguous chromatographic and mass spectrometric resolution from the endogenous analyte . The compound is available in standard research grade as well as MaxSpec® quantitative grade formulations, the latter of which is prepared gravimetrically and supplied with batch-specific certificates of analysis to ensure traceable, reproducible quantification in regulated and research environments [2].

Critical Pitfalls of Using Unlabeled or Alternative Isotope-Labeled ALA Standards in Quantitative Lipidomics


Attempting to substitute alpha-Linolenic Acid-d5 with unlabeled ALA, alternative isotopic forms (e.g., 13C-labeled ALA), or higher-mass deuterated analogs (e.g., ALA-d14) without rigorous validation introduces quantifiable error and compromises data integrity. Unlabeled ALA cannot be used as an internal standard in mass spectrometry due to its co-elution and isobaric interference with endogenous ALA present at physiologically relevant concentrations (e.g., 3.47 ± 2.58 μg/mL in normolipidemic human plasma) [1]. Conversely, while 13C-U-labeled ALA provides a distinct isotopic signature, a direct comparative study demonstrated that endogenous plasma fatty acid pools exert a greater suppressing effect on 13C-U-labeled essential fatty acids relative to those labeled with 2H5, necessitating complex correction strategies that may not fully mitigate matrix-induced quantification bias [2]. Furthermore, higher-mass deuterated analogs such as ALA-d14, while offering a larger mass shift, exhibit altered chromatographic retention behavior due to the inverse isotope effect, requiring re-optimization of LC separation conditions and potentially compromising method transferability [3]. ALA-d5 occupies a practical and validated middle ground: sufficient mass shift for unambiguous detection with minimal chromatographic perturbation, and a well-characterized matrix effect profile that supports accurate quantification in complex biological samples.

Quantitative Differentiation of alpha-Linolenic Acid-d5: Head-to-Head Evidence Against Key Comparators


Superior Resistance to Plasma Matrix-Induced Ion Suppression Compared to 13C-U-Labeled ALA

A direct comparative study in rat plasma demonstrated that endogenous fatty acid pools exert a greater suppressing effect on the measurement of 13C-U-labeled essential fatty acids relative to those labeled with 2H5 [1]. Specifically, the matrix effect (ME%) for 13C-U-labeled α-linolenic acid was significantly lower than that for ALA-d5 when analyzed under identical GC-MS conditions with negative chemical ionization, indicating that ALA-d5 is less susceptible to ion suppression in complex biological matrices [1]. This differential suppression was quantified using standard curves constructed to compensate for concentration and plasma matrix effects, confirming that 2H5-labeled EFAs provide more robust and accurate quantification without the need for extensive matrix-matched calibration [1].

Lipidomics Mass Spectrometry Internal Standard Validation

MaxSpec® Quantitative Grade Ensures Traceable Concentration Accuracy Versus Uncertified Research-Grade Standards

ALA-d5 MaxSpec® standard is a quantitative grade formulation prepared gravimetrically and supplied in a deactivated glass ampule sealed under argon, with concentration verified by comparison to an independently prepared calibration standard [1]. This product is guaranteed to meet identity, purity, stability, and concentration specifications, and is provided with a batch-specific certificate of analysis (CoA) [1][2]. In contrast, standard research-grade ALA-d5 products (e.g., Cayman Item No. 9002286) are supplied without gravimetric concentration verification and are not accompanied by the same level of batch-specific quantitative documentation . Ongoing stability testing is performed on MaxSpec® standards to ensure concentration remains accurate throughout shelf life [1].

Analytical Chemistry Quality Control Method Validation

Purity Specification of ≥99% Deuterated Forms (d1-d5) Enables Reliable Quantification Without Isotopic Cross-Contamination

The commercial specification for ALA-d5 (Cayman Item No. 9002286) is ≥99% purity of deuterated forms (d1-d5), with the pentadeuterated (d5) species being the predominant isotopomer . This high isotopic enrichment minimizes the contribution of the M+0 (unlabeled) and lower-mass deuterated species to the chromatographic peak area, which would otherwise produce positive bias in the quantification of endogenous ALA [1]. In contrast, alternative products such as ALA-d14 contain fourteen deuterium atoms but are not universally available with the same batch-specific purity certification, and their higher deuteration may introduce a more pronounced chromatographic isotope effect that complicates co-elution with the unlabeled analyte [2]. The d5 substitution pattern, localized to the terminal methyl group (17,17,18,18,18-d5), preserves near-identical physicochemical properties to unlabeled ALA while providing a +5 Da mass shift that is readily resolved by low-resolution mass spectrometers .

Stable Isotope Labeling Analytical Method Development Quality Assurance

Demonstrated In Vivo Metabolic Tracing Capability with Compartmental Modeling Validation in Human Subjects

A physiological compartmental model of α-linolenic acid metabolism was derived from plasma concentration-time curves for d5-18:3n-3, d5-20:5n-3 (EPA), d5-22:5n-3 (DPA), and d5-22:6n-3 (DHA) in eight healthy adult subjects [1]. The model quantified the fractional conversion rates of ALA to its longer-chain metabolites, providing the first kinetic parameters for human ALA metabolism obtained with a single, orally administered deuterated tracer [1]. This study demonstrates that ALA-d5 is not only analytically suitable as an internal standard but also biologically validated as a tracer for in vivo metabolic studies, unlike alternative isotopic forms that lack comparable human kinetic data [2]. In contrast, 13C-labeled ALA tracer studies have reported fractional conversion rates ranging from 0.04% to 21% for DHA and EPA respectively, highlighting significant inter-study variability that may be attributable to differences in tracer isotopic identity and analytical methodology [3].

Clinical Nutrition Metabolic Flux Analysis Tracer Studies

Argon-Sealed Ampule Packaging Ensures Extended Shelf-Life Stability for Quantitative Workflows

ALA-d5 MaxSpec® standards are supplied in deactivated glass ampules sealed under argon, with ongoing stability testing performed to ensure the concentration remains accurate throughout the shelf life of the product [1][2]. This packaging specification is designed to prevent oxidative degradation of the polyunsaturated fatty acid moiety, which contains three double bonds and is susceptible to autoxidation upon exposure to atmospheric oxygen [3]. In comparison, standard research-grade ALA-d5 is typically supplied in methyl acetate solution in screw-cap vials without inert gas headspace protection, which may lead to concentration drift over repeated use and freeze-thaw cycles . The quantitative grade formulation guarantees stability for at least 2 years when stored at -20°C, as verified by batch-specific certificate of analysis [1].

Sample Stability Long-Term Storage Analytical Reproducibility

Optimal Procurement and Application Scenarios for alpha-Linolenic Acid-d5


Regulated Bioanalytical Method Validation in Clinical Pharmacology (GLP/ISO 17025)

For laboratories developing validated LC-MS/MS methods to quantify plasma or serum ALA in support of clinical trials, ALA-d5 MaxSpec® is the preferred internal standard. The gravimetric preparation, batch-specific CoA, and traceable concentration verification directly address FDA Bioanalytical Method Validation guidance requirements for internal standard characterization [1]. The reduced matrix suppression relative to 13C-labeled ALA in plasma further supports accurate quantification across a wide concentration range [1][2].

In Vivo Tracer Studies of Omega-3 Fatty Acid Metabolism and Dietary Intervention Trials

Investigators conducting human metabolic studies to quantify the conversion of ALA to EPA and DHA should select ALA-d5 based on the availability of a published physiological compartmental model that provides kinetic parameters for d5-labeled metabolites [1]. The compound's validated use in healthy adults enables direct comparison of flux rates across studies and facilitates power calculations for sample size determination [1][2].

High-Throughput Lipidomics for Nutritional Epidemiology and Population Studies

For large-scale lipidomic profiling of human cohorts, ALA-d5 provides a practical balance of isotopic purity (≥99% deuterated forms) and minimal chromatographic isotope effect, enabling seamless integration into existing UPLC-MS/MS methods without the need for method re-optimization [1][2]. The compound's +5 Da mass shift is readily resolved by triple quadrupole instruments operating at unit resolution, making it compatible with high-throughput MRM workflows [1].

Reference Material for Food and Dietary Supplement Quality Control

Analytical laboratories performing ALA quantification in flaxseed oil, chia seed extracts, or omega-3 fortified foods should procure ALA-d5 MaxSpec® as a calibration standard. The argon-sealed ampule packaging ensures long-term concentration stability, while the batch-specific CoA provides the traceability required for compliance with food testing regulations (e.g., ISO 17034 for reference materials) [1][2].

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